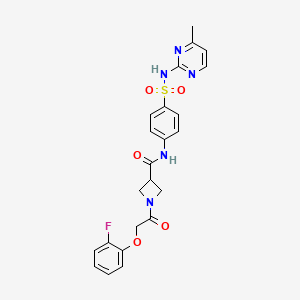

1-(2-(2-fluorophenoxy)acetyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide

Description

This compound features a unique azetidine-3-carboxamide core linked to a 2-(2-fluorophenoxy)acetyl group and a 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl moiety. The azetidine ring introduces conformational rigidity, while the sulfamoyl group and fluorinated aromatic systems may enhance target binding and metabolic stability.

Properties

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O5S/c1-15-10-11-25-23(26-15)28-35(32,33)18-8-6-17(7-9-18)27-22(31)16-12-29(13-16)21(30)14-34-20-5-3-2-4-19(20)24/h2-11,16H,12-14H2,1H3,(H,27,31)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSJHDBPOLEVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(2-fluorophenoxy)acetyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide , often referred to by its structural components, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a fluorophenoxy group, a pyrimidine moiety, and an azetidine ring. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures may interact with specific receptors or enzymes involved in critical biological pathways:

- G-Protein-Coupled Receptors (GPCRs) : Some derivatives have been shown to modulate GPCR activity, which is crucial for numerous physiological processes including metabolism and neurotransmission .

- Anticonvulsant Activity : Related compounds have demonstrated significant anticonvulsant properties, likely through modulation of benzodiazepine receptors, which could suggest similar potential for this compound .

Anticancer Properties

Studies have indicated that compounds similar to this azetidine derivative exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives targeting the GPR119 receptor have been noted for their ability to inhibit tumor growth in vitro, suggesting a possible application in cancer therapeutics .

Antimicrobial Effects

The sulfamoyl group in the compound is known for its antimicrobial properties. Compounds containing sulfamoyl functionalities have been documented to exhibit activity against bacterial strains, providing a basis for further exploration of this compound's efficacy as an antimicrobial agent.

Case Studies and Research Findings

- Study on Anticonvulsant Activity : A series of compounds structurally related to the target compound were synthesized and tested for anticonvulsant activity using the pentylenetetrazol (PTZ) model. Results indicated that certain substitutions led to enhanced activity, suggesting that modifications could optimize efficacy against seizures .

- GPR119 Modulation : A study investigated various derivatives for their ability to activate GPR119, a receptor implicated in glucose homeostasis. The findings showed that specific modifications led to increased receptor activation, thereby suggesting potential applications in treating metabolic disorders like diabetes .

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | Effect Observed | Mechanism |

|---|---|---|---|

| Anticonvulsant | 2-substituted-5-[2-(2-fluorophenoxy)phenyl] | Significant seizure reduction | Benzodiazepine receptor modulation |

| Antimicrobial | Sulfamoyl derivatives | Inhibition of bacterial growth | Disruption of bacterial metabolism |

| GPR119 Activation | Various azetidine derivatives | Enhanced glucose regulation | GPCR modulation |

Comparison with Similar Compounds

Target Compound

Analogs

- Furo[2,3-b]pyridine (): A fused furan-pyridine system with a rigid, electron-rich scaffold, likely influencing redox properties and bioavailability .

Substituent Analysis

Fluorinated Groups

- Target Compound: 2-Fluorophenoxy and 4-methylpyrimidin-2-yl groups provide electron-withdrawing effects, enhancing binding to hydrophobic pockets and resistance to oxidative metabolism .

- : A 2-chloro-6-fluorobenzyl group introduces both halogen bonding (Cl) and hydrophobic interactions (F), but chlorine may increase toxicity risks compared to fluorine .

Sulfamoyl vs. Carboxamide Linkages

- Target Compound : The sulfamoyl group (-SO₂NH-) enables hydrogen bonding with enzyme active sites, mimicking transition states in catalysis .

- : A hydroxymethylpyrimidine group lacks sulfamoyl’s ionizable protons, limiting its capacity for polar interactions .

Physicochemical Properties

*logP estimated using fragment-based methods.

Q & A

Q. What key structural features of this compound influence its reactivity and biological activity?

The compound contains three critical motifs:

- Azetidine-3-carboxamide core : Conformationally constrained four-membered rings like azetidine enhance metabolic stability and modulate target binding .

- 2-(2-Fluorophenoxy)acetyl group : Fluorine substitution improves lipophilicity and bioavailability by reducing metabolic oxidation .

- N-(4-(sulfamoyl)phenyl) group : The sulfamoyl moiety enhances hydrogen-bonding potential, critical for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .

Methodological Insight : Prioritize computational docking (e.g., AutoDock) to map interactions between the sulfamoyl group and target active sites, followed by comparative structure-activity relationship (SAR) studies with fluorine-substituted analogs .

Q. What synthetic strategies are effective for azetidine-containing compounds?

Azetidine rings are typically synthesized via:

- Cyclization of β-amino alcohols : Using Mitsunobu conditions or photochemical activation .

- Ring-opening of epoxides : With amines under basic conditions to form azetidine precursors .

Example Protocol : For the 2-(2-fluorophenoxy)acetyl side chain, employ nucleophilic acyl substitution between 2-fluorophenol and bromoacetyl bromide, followed by coupling to the azetidine core via EDC/HOBt-mediated amidation .

Q. How should initial biological screening assays be designed?

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or sulfotransferases due to the sulfamoyl group’s affinity for ATP-binding pockets .

- Assay Conditions : Use fluorescence polarization (FP) for binding affinity or luminescence-based kinase assays (e.g., ADP-Glo™). Include controls with structurally related compounds (e.g., pyrimidine-sulfonamide derivatives) to benchmark activity .

Advanced Research Questions

Q. How can computational modeling resolve conflicting bioactivity data across studies?

Stepwise Approach :

Molecular Dynamics (MD) Simulations : Use AMBER to simulate ligand-protein interactions over 100+ ns. Analyze stability of hydrogen bonds between the sulfamoyl group and catalytic residues (e.g., Lys/Arg in kinases) .

Free Energy Perturbation (FEP) : Quantify binding energy differences caused by fluorophenoxy vs. non-fluorinated analogs to explain potency variations .

Crystallographic Validation : If activity discrepancies persist, co-crystallize the compound with the target (e.g., via X-ray diffraction) to confirm binding poses .

Q. What experimental designs optimize reaction yields for large-scale synthesis?

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Response surface methodology (RSM) can identify ideal conditions .

- Flow Chemistry : For azetidine ring formation, use continuous-flow reactors to enhance mixing and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .

Q. How do structural modifications affect metabolic stability?

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Compare half-life (t½) of fluorophenoxy vs. chlorophenoxy analogs .

- CYP450 Inhibition Screening : Use fluorometric assays (e.g., Vivid® CYP450) to identify metabolic liabilities. The 4-methylpyrimidinyl group may reduce CYP3A4 inhibition compared to bulkier substituents .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

- Hypothesis 1 : Variations in assay conditions (e.g., ATP concentration). Re-test under standardized conditions (1 mM ATP, pH 7.4) .

- Hypothesis 2 : Conformational flexibility of the azetidine ring. Perform NMR-based conformational analysis (e.g., NOESY) in DMSO-d₆ to identify dominant rotamers .

- Resolution : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and validate affinity differences .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Reaction Conditions

| Intermediate | Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Azetidine-3-carboxylic acid | Cyclization | β-amino alcohol + TsCl, K₂CO₃, DMF, 80°C | 65 | |

| 2-(2-Fluorophenoxy)acetyl chloride | Acylation | 2-fluorophenol + chloroacetyl chloride, Et₃N, 0°C | 85 | |

| Final compound | Amidation | EDC/HOBt, DCM, rt, 24h | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.